molecular formula C17H13ClN2O2 B2993508 (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 330858-48-5

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No. B2993508
CAS RN: 330858-48-5
M. Wt: 312.75
InChI Key: PUEJPVYBPSRQOB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a cyanopropenamide group, a methoxyphenyl group, and a chlorophenyl group. These groups are likely to confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanopropenamide group, methoxyphenyl group, and chlorophenyl group would contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyanopropenamide group might be particularly reactive, potentially undergoing addition reactions. The chlorophenyl and methoxyphenyl groups might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar cyanopropenamide group might increase its solubility in polar solvents .

Scientific Research Applications

Biological Activities and Applications

Another significant area of research involves investigating the biological activities and potential therapeutic applications of compounds structurally related to (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. Kos et al. (2020) synthesized and characterized a series of nineteen novel ring-substituted N-arylcinnamanilides, testing their biological activities against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Some of these compounds showed promising anti-inflammatory potential, attenuating lipopolysaccharide-induced NF-κB activation, and were characterized for their lipophilicity and ADMET-related properties (Kos et al., 2020).

Corrosion Inhibition Studies

Research has also extended to the application of acrylamide derivatives, structurally related to the compound , as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored the corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. Their findings indicated that these compounds could effectively inhibit corrosion, demonstrating their potential as corrosion inhibitors in industrial applications. The study utilized various methods for characterization and evaluation, including FTIR, 1HNMR, mass spectroscopy, and electrochemical techniques, showing the compounds' effectiveness and the mechanism of their action (Abu-Rayyan et al., 2022).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields such as medicinal chemistry or material science .

properties

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-15-7-3-1-6-13(15)11-22-16-8-4-2-5-12(16)9-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJPVYBPSRQOB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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